molecular formula C8H11F3O2 B1355307 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid CAS No. 104907-44-0

3-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B1355307
CAS No.: 104907-44-0
M. Wt: 196.17 g/mol
InChI Key: CJMWFGSSEGRSHR-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H11F3O2 It is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which in turn is bonded to a carboxylic acid group

Scientific Research Applications

3-(Trifluoromethyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modulate biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as having acute oral toxicity . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid typically involves the introduction of a trifluoromethyl group into a cyclohexane ring followed by carboxylation. One common method involves the trifluoromethylation of cyclohexane derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The resulting trifluoromethylated cyclohexane is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid
  • 3-(Trifluoromethyl)cyclohexanone
  • Cyclohexane-1,1-dicarboxylic acid

Uniqueness

3-(Trifluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to similar compounds without the trifluoromethyl group .

Properties

IUPAC Name

3-(trifluoromethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMWFGSSEGRSHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545710
Record name 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104907-44-0
Record name 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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